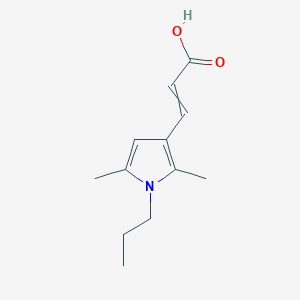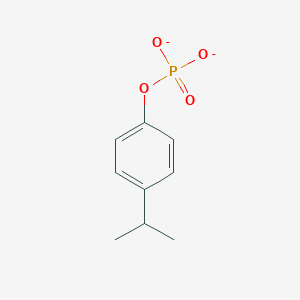![molecular formula C15H15N3O2 B11725591 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylurea core substituted with a hydroxy-C-methylcarbonimidoyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves several steps, typically starting with the preparation of the phenylurea core. The hydroxy-C-methylcarbonimidoyl group is then introduced through a series of reactions, including nitration, reduction, and hydrolysis. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Análisis De Reacciones Químicas
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Aplicaciones Científicas De Investigación
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxy-C-methylcarbonimidoyl group plays a crucial role in its reactivity, allowing it to bind to target molecules and exert its effects. Detailed studies on its molecular targets and pathways are available in scientific literature .
Comparación Con Compuestos Similares
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea can be compared with other similar compounds, such as:
- 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one
- (NE)-N-[1-[4-[2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19) |
Clave InChI |
MNFHPLAACXQPQT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)
![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11725583.png)
![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)


![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
